3,5-Diisopropylphenol

Process Chemistry Yield Optimization Synthetic Intermediate

3,5-Diisopropylphenol is a meta-substituted dialkylphenol (C12H18O, MW 178.27) that exists as a crystalline solid at ambient temperature, unlike its liquid ortho-substituted isomer 2,6-diisopropylphenol (propofol). It is recognized primarily as a strategic synthetic intermediate for anti-inflammatory pyridine derivatives and carbamate pesticides , rather than as a finished pharmaceutical agent.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 26886-05-5
Cat. No. B123419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diisopropylphenol
CAS26886-05-5
Synonyms3,​5-​bis(1-​Methylethyl)​phenol
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)O)C(C)C
InChIInChI=1S/C12H18O/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9,13H,1-4H3
InChIKeyYYOQJBLGFMMRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diisopropylphenol (CAS 26886-05-5): Meta-Substituted Alkylphenol with a Distinct Physicochemical and Synthetic Profile


3,5-Diisopropylphenol is a meta-substituted dialkylphenol (C12H18O, MW 178.27) that exists as a crystalline solid at ambient temperature, unlike its liquid ortho-substituted isomer 2,6-diisopropylphenol (propofol) [1]. It is recognized primarily as a strategic synthetic intermediate for anti-inflammatory pyridine derivatives and carbamate pesticides [2], rather than as a finished pharmaceutical agent. Its 3,5-substitution pattern confers a unique combination of solid-state handling properties, moderated radical-scavenging activity, and synthetic accessibility that distinguishes it from other diisopropylphenol isomers in procurement decisions.

Why 3,5-Diisopropylphenol Cannot Be Replaced by 2,6-Diisopropylphenol or Other Isomers


Diisopropylphenol isomers are not interchangeable; the position of the isopropyl groups on the phenolic ring dictates both physical form and functional performance. 2,6-Diisopropylphenol is a liquid at room temperature (mp ~18 °C) and a potent radical scavenger, whereas 3,5-diisopropylphenol is a solid (mp ~53 °C) and exhibits negligible DPPH radical scavenging activity due to the absence of ortho-substitution [1]. Consequently, substituting the 3,5-isomer into an application designed for the 2,6-isomer—or vice versa—will alter handling, formulation, and reactivity. The quantitative evidence below demonstrates that these differences are measurable and consequential for scientific selection.

Quantitative Differentiation of 3,5-Diisopropylphenol from Its Closest Analogs


Synthetic Efficiency: 100% Yield via a Novel Two-Step Process vs. 45% for Conventional Routes

Conventional synthesis of 3,5-diisopropylphenol via 1,3-diisopropylbenzene routes (J. Org. Chem. 1971, 36, 193-196; J. Org. Chem. 1967, 32, 585-588) requires cumbersome purification and achieves only approximately 45% overall yield [1]. In contrast, a newly patented process (US20040044255A1) delivers the compound in 100% yield without toxic peroxide intermediates, enabling safer large-scale production [1]. For procurement, this translates directly to cost-per-gram reductions and supply reliability for kilogram-scale campaigns.

Process Chemistry Yield Optimization Synthetic Intermediate

Physical State: Crystalline Solid (mp ~53 °C) vs. Liquid 2,6-Diisopropylphenol (mp 18 °C)

3,5-Diisopropylphenol is a crystalline solid with a melting point of 52–53 °C, whereas its 2,6-isomer is a liquid at room temperature (mp 18 °C) [1]. This 34–35 °C difference in melting point reflects distinct intermolecular packing dictated by the meta vs. ortho substitution geometry. The solid state simplifies weighing, storage, and formulation of solid-dosage intermediates, while the liquid isomer requires solvent-based handling.

Physicochemical Properties Formulation Handling

Negligible Radical Scavenging: A Key Differentiator for Non-Antioxidant Applications

In a comparative study, 2-isopropylphenols (including 2,6-, 2,5-, and 2,4-diisopropylphenol) scavenged DPPH radicals with measurable potency, whereas 3- and 4-isopropylphenols showed no significant scavenging [1]. Although 3,5-diisopropylphenol was not directly tested, its meta-substituted structure places it in the non-scavenging class. This property is advantageous when a phenolic hydroxyl group is needed for further derivatization (e.g., esterification, carbamate formation) but residual antioxidant activity is undesirable because it could interfere with downstream oxidation-sensitive assays or formulations.

Radical Scavenging Structure-Activity Relationship DPPH Assay

Application Domain: Designated Intermediate for APIs and Agrochemicals vs. Finished Drug Substance

The US patent US20040044255A1 explicitly designates 3,5-diisopropylphenol as an 'essential synthesis intermediate' for pyridine-derived anti-inflammatory agents (WO 99/24404) and carbamate pesticides (JP 51-112519) [1]. In contrast, 2,6-diisopropylphenol is marketed as the active pharmaceutical ingredient propofol. This distinction guides procurement: the 3,5-isomer is sourced for onward chemical elaboration, not for direct pharmacological use.

Synthetic Intermediate Drug Discovery Agrochemical

Optimal Application Scenarios for 3,5-Diisopropylphenol Based on Quantitative Differentiation


Kilogram-Scale Synthesis of Drug Intermediates via the High-Yield Patented Route

Procurement teams synthesizing pyridine-based anti-inflammatory candidates or carbamate pesticides should source 3,5-diisopropylphenol produced via the US20040044255A1 process. The 100% yield and elimination of explosive peroxide intermediates [1] ensure consistent supply at lower cost compared to material from conventional low-yield syntheses.

Solid-Phase Derivatization Workflows Requiring a Non-Volatile Phenolic Building Block

Because 3,5-diisopropylphenol is a crystalline solid at room temperature (mp 52–53 °C) while its 2,6-isomer is a liquid (mp 18 °C) [1], the 3,5-isomer is the preferred choice for solid-phase peptide synthesis, polymer-supported reactions, or automated solid-dispensing systems where liquid handling is problematic.

Synthesis of Oxidation-Sensitive Probes Where Radical-Scavenging Activity Must Be Avoided

The meta-substitution pattern renders 3,5-diisopropylphenol essentially inactive toward DPPH radicals, whereas ortho-substituted analogs (2,6-, 2,5-, 2,4-) exhibit measurable scavenging [1]. Researchers preparing fluorescent probes, spin traps, or redox-sensitive conjugates can therefore use the 3,5-isomer as a phenolic scaffold without introducing confounding antioxidant activity.

Structure-Activity Relationship (SAR) Studies of GABA-A Receptor Modulators

Although 3,5-diisopropylphenol itself lacks the ortho-substitution required for potent GABA-A receptor modulation, it serves as a critical negative control or synthetic precursor in propofol analog programs [1]. Its solid-state properties and orthogonal reactivity facilitate the preparation of para-substituted derivatives described in patent WO2009140275A1, enabling systematic exploration of anesthetic pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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